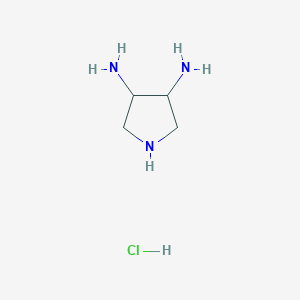

Pyrrolidine-3,4-diamine hydrochloride

Description

Properties

Molecular Formula |

C4H12ClN3 |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

pyrrolidine-3,4-diamine;hydrochloride |

InChI |

InChI=1S/C4H11N3.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2,5-6H2;1H |

InChI Key |

ACWLNFKHOPHHMW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Dihaloalkanes with Ammonia

This approach utilizes cis-1,4-dihalo-2-butene as a starting material:

-

Step 1 : Reaction with aqueous ammonia (10–50% concentration) at 30–100°C for 1–10 hours to form 3-dihydropyrrole .

-

Step 2 : Hydrogenation of 3-dihydropyrrole using Pd/C in isopropanol or THF under 0.2–1.0 MPa H₂ pressure to yield pyrrolidine .

-

Step 3 : Diamination via ammonolysis or azide substitution followed by reduction .

Example :

-

cis-1,4-Dichloro-2-butene (1.0 mol) + NH₃ (2–3 mol) → 3-dihydropyrrole (54.2% yield) .

-

Subsequent hydrogenation at 30°C/1.0 MPa H₂ gives pyrrolidine (46.9% yield) .

Chiral Synthesis from trans-4-Hydroxy-L-Proline

A stereoselective route for enantiomerically pure pyrrolidine-3,4-diamine hydrochloride:

-

Step 1 : Decarboxylation of trans-4-hydroxy-L-proline in cyclohexanol with 2-cyclohexen-1-one catalyst at 150°C (yield: 80–82%) .

-

Step 2 : Boc protection using (Boc)₂O in dichloromethane with triethylamine (yield: 93–94%) .

-

Step 3 : Mesylation with methanesulfonyl chloride, followed by SN2 substitution with NaN₃ in DMF (yield: 95–98%) .

-

Step 4 : Staudinger reduction using PPh₃/H₂O-THF and HCl-mediated Boc deprotection (yield: 87–90%) .

Advantages :

Ring Contraction of Pyridines

A recent photochemical method for bicyclic pyrrolidine derivatives:

-

Step 1 : UV irradiation of pyridine with silylborane generates 2-silyl-1,2-dihydropyridine intermediates .

-

Step 2 : Thermal silyl migration forms vinylazomethine ylides, which undergo ring contraction to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene .

-

Step 3 : Hydrolysis or functionalization to yield pyrrolidine-3,4-diamine derivatives .

Key Features :

| Parameter | Details | Source |

|---|---|---|

| Substrate Scope | Tolerates electron-withdrawing/donating groups | |

| Functionalization | Enables access to >20 derivatives |

Comparative Analysis of Methods

| Method | Yield (%) | Optical Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 60–67 | Moderate | High | Moderate |

| Chiral Synthesis | 60–66.9 | >99% ee | Medium | High |

| Cyclization | 46–54 | Racemic | High | Low |

| Ring Contraction | 50–75 | N/A | Low | High |

Recent Advances and Optimization

-

Microwave-Assisted Synthesis : Reduces reaction time for SN2 substitutions (e.g., NaN₃/DMF from 5h to 1h) .

-

Flow Chemistry : Continuous hydrogenation improves Pd/C catalyst efficiency (turnover number >500) .

-

Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) in azide substitutions reduces toxicity .

Challenges and Limitations

-

Catalyst Deactivation : Pd/C suffers from sulfur poisoning in substrates with thiol groups .

-

Optical Resolution : Racemic cyclization methods require additional steps for enantiomer separation .

-

Azide Handling : NaN₃ poses safety risks due to toxicity and explosive potential .

Industrial-Scale Applications

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-3,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or diethyl ether.

Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-3,4-dione, while reduction can produce pyrrolidine-3,4-diamine .

Scientific Research Applications

Pyrrolidine-3,4-diamine hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of pyrrolidine-3,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of pyrrolidine-3,4-diamine hydrochloride, highlighting differences in functional groups, molecular properties, and applications:

*Calculated molecular weight based on formula.

Functional Group Analysis

- Amine vs. Hydroxyl Groups : Diamine derivatives (e.g., pyridine-2,3-diamine dihydrochloride) exhibit stronger basicity and nucleophilicity compared to diol analogs (e.g., (3S,4S)-pyrrolidine-3,4-diol HCl), making them more reactive in alkylation or acylation reactions .

- Carboxylic Acid Derivatives : (3R,4R)-Pyrrolidine-3,4-dicarboxylic acid HCl’s dual carboxylic acid groups enable metal coordination, a property absent in diamine or diol analogs .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve water solubility. Pyridine-2,3-diamine dihydrochloride’s diHCl form enhances solubility in polar solvents, critical for drug formulation .

Pharmacological Relevance

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of pyrrolidine-3,4-diamine hydrochloride, and how can reaction parameters influence yield?

- Answer: Pyrrolidine derivatives are typically synthesized via alkylation or substitution reactions. For example, alkylation of pyrrolidine precursors with methyl iodide in the presence of a base (e.g., NaH) under reflux conditions, followed by HCl treatment to form the hydrochloride salt, is a common route . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (controlled reflux), and stoichiometry to maximize yield and minimize side products like N-overalkylated derivatives.

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

- Answer: Key techniques include:

- 1H/13C NMR : To confirm backbone structure and stereochemistry.

- IR Spectroscopy : Identifies amine (-NH) and hydrochloride (-Cl) functional groups.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. What preliminary biological screening assays are suitable for evaluating this compound analogs?

- Answer: In vitro assays such as:

- Enzyme inhibition studies (e.g., kinase or protease assays).

- Cell viability assays (e.g., MTT for cytotoxicity).

- Receptor binding assays (e.g., radioligand displacement).

These methods provide initial activity profiles and guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers address contradictory NMR data arising from stereochemical ambiguity in this compound derivatives?

- Answer:

- 2D NMR (COSY, HSQC, NOESY) : Resolves coupling patterns and spatial proximities to assign stereochemistry.

- Chiral HPLC or SFC : Separates enantiomers for absolute configuration determination.

- X-ray Crystallography : Provides definitive structural confirmation if single crystals are obtainable .

Q. What strategies minimize by-product formation during multi-step synthesis of this compound?

- Answer:

- Anhydrous Conditions : Prevent hydrolysis of intermediates (e.g., use of molecular sieves).

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in hydrogenation steps.

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions like over-alkylation .

Q. How can computational tools optimize the design of this compound derivatives for targeted bioactivity?

- Answer:

- Molecular Docking : Predicts binding modes to target proteins (e.g., kinases).

- Molecular Dynamics (MD) Simulations : Evaluates ligand-receptor stability over time.

- QSAR Modeling : Identifies structural motifs correlated with enhanced activity or reduced toxicity .

Q. What analytical approaches resolve discrepancies in mass spectrometry data for protonated vs. sodiated adducts of this compound?

- Answer:

- Adduct-Specific Calibration : Use sodium formate clusters for accurate mass calibration.

- Collision-Induced Dissociation (CID) : Differentiates adducts based on fragmentation patterns.

- High-Resolution MS (HRMS) : Resolves isotopic peaks to confirm molecular formula (e.g., C5H12ClN3 vs. C5H11N3NaCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.